1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine
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Overview
Description
- Its structure features a bicyclic heptane ring system fused with a piperazine ring, along with a nitrophenylsulfonyl group.
- This compound is of interest due to its unique structural features and potential applications.
1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine: , is a chemical compound with the molecular formula CHONS.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: The reduction step typically employs reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Industrial Production: Information on large-scale industrial production methods for this specific compound is limited, as it falls into the category of rare and unique chemicals.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The specific products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigate its potential as a pharmacophore or scaffold for drug design.
Industry: Limited information exists, but it could find applications in materials science or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets. Further research is needed to elucidate this aspect.
- Molecular targets and pathways involved remain to be explored.
Comparison with Similar Compounds
- Unfortunately, detailed information on similar compounds is scarce. researchers can compare its structure, reactivity, and properties with related bicyclic or piperazine-based molecules.
Properties
Molecular Formula |
C17H23N3O4S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H23N3O4S/c21-20(22)15-3-1-2-4-17(15)25(23,24)19-9-7-18(8-10-19)16-12-13-5-6-14(16)11-13/h1-4,13-14,16H,5-12H2 |
InChI Key |
KKQQBDPXSSQXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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